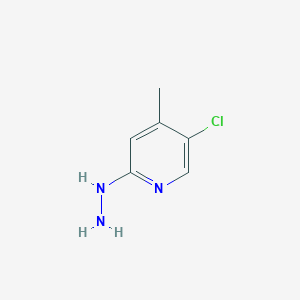
(5-クロロ-4-メチルピリジン-2-イル)ヒドラジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical Reactions Analysis
Hydrazines, in general, are highly reactive and can easily catch fire . Under acid conditions, hydrazine combines with p-Dimethylaminobenzaldehyde to form a yellow-colored azine complex .
Physical and Chemical Properties Analysis
“(5-Chloro-4-methylpyridin-2-yl)hydrazine” has a molecular weight of 157.6. Other physical and chemical properties such as boiling point, melting point, flash point, and density are not specified in the search results.
科学的研究の応用
- (5-クロロ-4-メチルピリジン-2-イル)ヒドラジンとその誘導体は、抗菌活性を示すことが実証されています。研究者は、細菌、真菌、その他の病原体に対するその有効性を調査してきました。 これらの化合物は、医学や農業において新規抗菌剤として役立つ可能性があります .
- 抗酸化物質は、細胞を酸化損傷から保護する上で重要な役割を果たします。いくつかの研究は、(5-クロロ-4-メチルピリジン-2-イル)ヒドラジン誘導体が抗酸化特性を示すことを示唆しています。 これらの化合物は、酸化ストレス関連疾患の対策に貢献する可能性があります .
- 抗生物質耐性菌の出現により、新しい抗生物質の探索が続けられています。研究者は、(5-クロロ-4-メチルピリジン-2-イル)ヒドラジン誘導体の抗菌特性を調査してきました。 これらの化合物は、効果的な抗生物質を開発するためのリード化合物となり得る可能性があります .
- がんは、世界的な健康上の課題として残っています。いくつかの研究では、(5-クロロ-4-メチルピリジン-2-イル)ヒドラジン誘導体の抗がん剤としての可能性が調査されています。 これらの化合物は、がん細胞の増殖を阻害する可能性があり、さらなる研究のための興味深い候補となっています .
- この化合物中のヒドラジン部分は、遷移金属と配位錯体を形成できます。研究者は、(5-クロロ-4-メチルピリジン-2-イル)ヒドラジンを配位子として用いた金属錯体の合成を調査してきました。 これらの錯体は、触媒、材料科学、生物無機化学において用途がある可能性があります .
- (5-クロロ-4-メチルピリジン-2-イル)ヒドラジンの構造的特徴は、その特性と密接に関連しています。科学者は、酵素、受容体、タンパク質などの生物学的標的との相互作用を調査してきました。 これらの相互作用を理解することは、創薬および治療戦略を導くことができます .
抗菌特性
抗酸化の可能性
抗生物質の用途
抗がん研究
配位化学
生物学的標的
Safety and Hazards
生化学分析
Biochemical Properties
(5-Chloro-4-methylpyridin-2-yl)hydrazine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. One of the key interactions is with hydrazine-oxidizing enzymes, which are multiheme proteins involved in the oxidation of hydrazine . This interaction is crucial as it affects the enzyme’s activity and, consequently, the biochemical pathways it regulates. Additionally, (5-Chloro-4-methylpyridin-2-yl)hydrazine has been shown to interact with other biomolecules, such as cytochrome c, which acts as an electron acceptor in the oxidation process . These interactions highlight the compound’s potential in modulating enzymatic activities and influencing metabolic processes.
Cellular Effects
The effects of (5-Chloro-4-methylpyridin-2-yl)hydrazine on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce alterations in cell cycle progression and apoptosis in certain cell lines . The compound’s impact on gene expression is particularly noteworthy, as it can lead to changes in the expression levels of genes involved in critical cellular functions. Furthermore, (5-Chloro-4-methylpyridin-2-yl)hydrazine affects cellular metabolism by modulating the activity of enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, (5-Chloro-4-methylpyridin-2-yl)hydrazine exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme. This binding can either inhibit or activate the enzyme, depending on the nature of the interaction. For example, (5-Chloro-4-methylpyridin-2-yl)hydrazine has been shown to inhibit the activity of hydrazine-oxidizing enzymes, thereby affecting the oxidation of hydrazine . Additionally, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, leading to alterations in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of (5-Chloro-4-methylpyridin-2-yl)hydrazine in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to changes in its biochemical activity and, consequently, its effects on cellular function. Long-term exposure to (5-Chloro-4-methylpyridin-2-yl)hydrazine has been observed to result in sustained alterations in cellular processes, such as prolonged changes in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of (5-Chloro-4-methylpyridin-2-yl)hydrazine vary with different dosages in animal models. At low doses, the compound has been found to exhibit minimal toxicity and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, (5-Chloro-4-methylpyridin-2-yl)hydrazine can induce toxic effects, including damage to vital organs and disruption of normal physiological functions . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
(5-Chloro-4-methylpyridin-2-yl)hydrazine is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence the synthesis and degradation of various metabolites by modulating the activity of key enzymes in these pathways . For instance, it can affect the metabolic flux of acylcarnitines, which are important markers in metabolic studies . By altering the activity of enzymes involved in acylcarnitine synthesis and degradation, (5-Chloro-4-methylpyridin-2-yl)hydrazine can impact the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of (5-Chloro-4-methylpyridin-2-yl)hydrazine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The distribution of (5-Chloro-4-methylpyridin-2-yl)hydrazine within tissues can influence its biochemical activity and its effects on cellular function. Understanding the transport mechanisms and distribution patterns of this compound is crucial for optimizing its use in biochemical and therapeutic applications.
Subcellular Localization
The subcellular localization of (5-Chloro-4-methylpyridin-2-yl)hydrazine is an important factor in determining its activity and function. The compound has been found to localize in specific cellular compartments, such as the mitochondria and the cytoplasm . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. The subcellular distribution of (5-Chloro-4-methylpyridin-2-yl)hydrazine can influence its interactions with biomolecules and its overall biochemical activity.
特性
IUPAC Name |
(5-chloro-4-methylpyridin-2-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-4-2-6(10-8)9-3-5(4)7/h2-3H,8H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUJWMPOADWCGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Cl)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1301714-09-9 |
Source


|
| Record name | 5-chloro-2-hydrazinyl-4-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

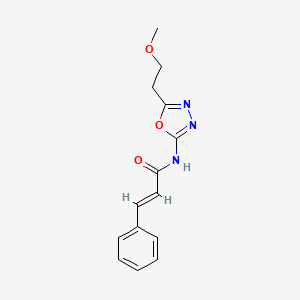
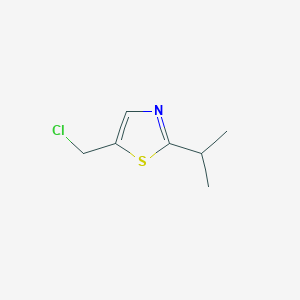
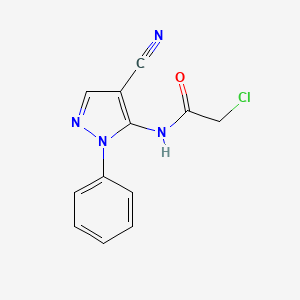
![1-[4-(4-Methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B2561308.png)
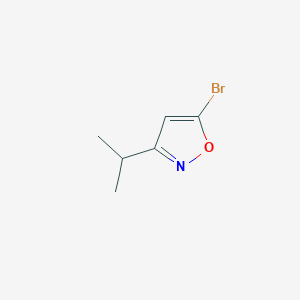
![2,3-dichloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzenesulfonamide](/img/structure/B2561310.png)
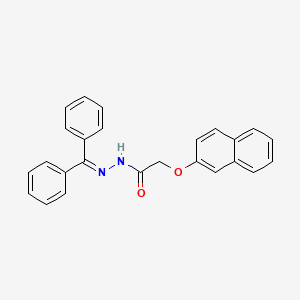
![4-piperidin-1-yl-1-(6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carbonyl)piperidine-4-carboxamide](/img/structure/B2561312.png)
![3-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2561315.png)

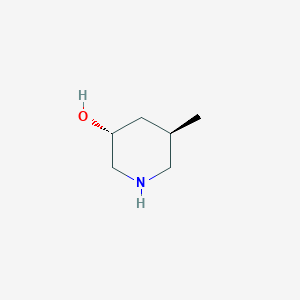
![N-(4-pyridinylmethyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2561323.png)

